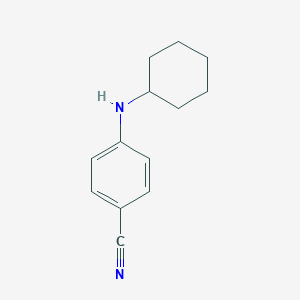

4-(Cyclohexylamino)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

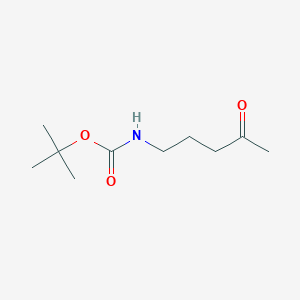

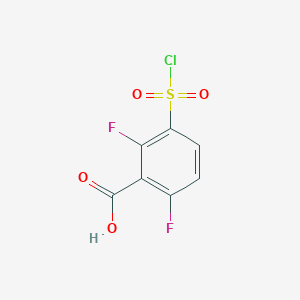

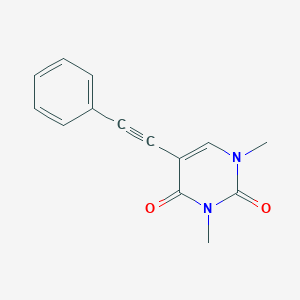

4-(Cyclohexylamino)benzonitrile is a chemical compound with the molecular formula C13H16N2 . It has an average mass of 200.279 Da and a monoisotopic mass of 200.131348 Da . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 4-(Cyclohexylamino)benzonitrile consists of a benzene ring attached to a nitrile group (C≡N) and a cyclohexylamino group (C6H11NH-) . The InChI code for this compound is 1S/C13H16N2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-9,12,15H,1-5H2 .Applications De Recherche Scientifique

Dermatological Applications

The compound 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, a derivative of 4-(Cyclohexylamino)benzonitrile, has been identified as a novel, nonsteroidal androgen receptor antagonist. It shows promise in sebum control and the treatment of androgenetic alopecia. Its rapid systemic metabolism reduces the risk of unwanted systemic side effects. Additionally, it has been tested for phototoxicity, and the results validate the rationale that reducing conjugation might minimize potential phototoxicity risks (Li et al., 2008).

Electrochemical Applications

4-(Trifluoromethyl)-benzonitrile, another derivative, is used as an electrolyte additive for the LiNi 0.5 Mn 1.5 O4 cathode of high voltage lithium-ion batteries. It enhances the cyclic stability of LiNi 0.5 Mn 1.5 O4, showing significant improvement in the initial capacity and maintaining a high capacity retention rate after extensive cycling. This derivative forms a low-impedance protective film on the cathode, preventing oxidation decomposition of the electrolyte and suppressing manganese dissolution (Huang et al., 2014).

Synthetic Chemistry

Benzonitriles, including 4-(Cyclohexylamino)benzonitrile variants, are widely found in natural products, pharmaceuticals, and agrochemicals. They have been a significant focus in synthetic chemistry, with emerging methods for their synthesis. One reported method is the NHC-catalyzed [4 + 2]-benzannulation protocol for assembling the benzonitrile framework, indicating the compound's utility in complex chemical synthesis processes (Jia & Wang, 2016).

Material Science

In material science, 4-substituted benzonitriles are utilized in the synthesis of functionalized cyclohexadienes. These compounds are prepared through the dearomatization of benzonitriles, showcasing the utility of 4-(Cyclohexylamino)benzonitrile derivatives in creating novel materials with unique properties (Sanchez et al., 2002).

Safety And Hazards

Propriétés

IUPAC Name |

4-(cyclohexylamino)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-9,12,15H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAYROWWJMYZIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460150 |

Source

|

| Record name | 4-(cyclohexylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclohexylamino)benzonitrile | |

CAS RN |

180336-49-6 |

Source

|

| Record name | 4-(cyclohexylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

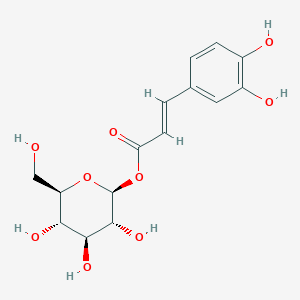

![N-[9-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B170150.png)

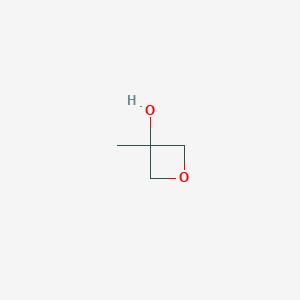

![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)